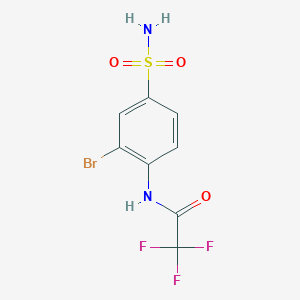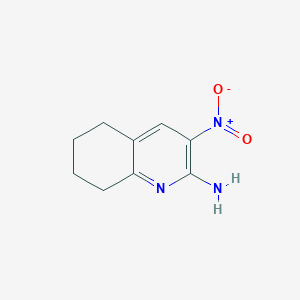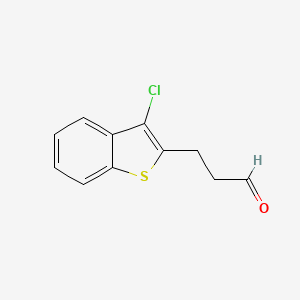
(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone
Overview
Description
(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is an aromatic ketone compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (5-bromo-2-chlorophenyl)acyl chloride and p-toluene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form the acylium ion.
Electrophilic aromatic substitution: The acylium ion then reacts with p-toluene, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- 5-Bromo-2-chloro-4’-ethoxybenzophenone
Comparison: (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a p-tolyl group This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds
Properties
Molecular Formula |
C14H10BrClO |
|---|---|
Molecular Weight |
309.58 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H10BrClO/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8H,1H3 |
InChI Key |
WSFSGMFJQAVADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8648919.png)





![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)




![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B8649006.png)


